Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate
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Description
Scientific Research Applications
Synthesis and Reactivity
Synthesis of Ethyl 3-oxo-2-(4-phenyl-1,3-dithiolan-2-ylidene)butanoate Ethyl 3-oxo-2-(4-phenyl-1,3-dithiolan-2-ylidene)butanoate has been synthesized through the reaction of ethyl 3-oxobutanoate with carbon disulfide and 1-(1,2-dibromoethyl)benzene, followed by a condensation reaction with arylaldehydes to produce derivatives with potential application in synthetic organic chemistry (Wang Yan-ru & Yuan Haifeng, 2007).
Structural Analysis and Antimicrobial Activity
Molecular Structure and Antimicrobial Properties The structural elucidation of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and its antimicrobial activity have been reported, highlighting its potential as a lead compound for the development of new antimicrobial agents (Ajay Kumar Kariyappa et al., 2016). Similar studies on derivatives like ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate have also shown antimicrobial activities, further supporting the relevance of these compounds in medicinal chemistry (A. D. Kumar et al., 2016); (A. D. Kumar et al., 2016).
Heterocyclic Compound Synthesis
Synthesis of Trifluoromethyl Heterocycles Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, serves as a versatile intermediate for the synthesis of various trifluoromethylated heterocycles. These include oxazoles, thiazoles, imidazoles, triazines, and pyridines, showcasing the compound's utility in the development of pharmaceuticals and agrochemicals with trifluoromethyl groups (Mark A. Honey et al., 2012).
properties
IUPAC Name |
ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S2/c1-3-11-7(10)6(5(2)9)8-12-4-13-8/h3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAILEVWWOWVBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1SCS1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558067 |
Source
|
Record name | Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate | |
CAS RN |
120596-96-5 |
Source
|
Record name | Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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